molecular formula C20H25FN2O8 B1431359 Molecular sieves 4A, powder <50 micron CAS No. 70955-01-0

Molecular sieves 4A, powder <50 micron

Cat. No. B1431359
CAS RN: 70955-01-0
M. Wt: 440.4 g/mol
InChI Key: FJUZEZRZKVMAMD-DRZCJDIDSA-N
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Description

Molecular sieves 4A, powder <50 micron, is a product from Thermo Scientific Chemicals . It is used to absorb molecules as large as butane and finds application in the refining and purification of liquid and gases . It is also used for drying and purification of air, inert gases, and solvents .


Synthesis Analysis

Molecular sieves are made up of three-dimensional interconnecting networks of silica and alumina tetrahedral . These crystalline metal aluminosilicates have uniform cavities to selectively adsorb specific size molecules .


Molecular Structure Analysis

A 4A molecular sieve has an effective pore size of 4Å . The IUPAC name for Molecular sieves 4A is 2-[2-acetamido-3-(3-fluorophenyl)propanamido]-5-methoxy-4-(methoxycarbonyl)-3-methyl-5-oxopentanoic acid .


Chemical Reactions Analysis

Molecular sieves 4A are used to absorb molecules as large as butane . They are utilized for the separation of natural gas, liquified petroleum gas (LPG), and alkenes .


Physical And Chemical Properties Analysis

Molecular sieves 4A, powder <50 micron, appear white to beige in color . They have a bulk density of 300 to 400 g/l and a particle size of <=10 % (>=50 µm) . The water adsorption is >=21 (50% rH, 25°C, 1 bar) .

Safety And Hazards

Molecular sieves 4A, powder <50 micron, should be handled with personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation .

Future Directions

Molecular sieves 4A, powder <50 micron, continue to find application in the refining and purification of liquid and gases . They are also used for drying and purification of air, inert gases, and solvents . Future research and development may focus on expanding their applications in various industries.

properties

IUPAC Name

(2R,3S)-2-[[(2R)-2-acetamido-3-(3-fluorophenyl)propanoyl]amino]-5-methoxy-4-methoxycarbonyl-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O8/c1-10(15(19(28)30-3)20(29)31-4)16(18(26)27)23-17(25)14(22-11(2)24)9-12-6-5-7-13(21)8-12/h5-8,10,14-16H,9H2,1-4H3,(H,22,24)(H,23,25)(H,26,27)/t10-,14+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUZEZRZKVMAMD-DRZCJDIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)C(=O)OC)C(C(=O)O)NC(=O)C(CC1=CC(=CC=C1)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C(=O)O)NC(=O)[C@@H](CC1=CC(=CC=C1)F)NC(=O)C)C(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light brown odorless pellets or beads; Hygroscopic; [Alfa Aesar MSDS]
Record name Zeolite ms 4A
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Product Name

CID 73906282

CAS RN

70955-01-0
Record name Zeolite ms 4A
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Record name Zeolites, 4A
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Molecular sieves 4A, powder <50 micron
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